N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c1-26(2)16(14-8-3-4-9-15(14)20)11-24-17(27)18(28)25-13-7-5-6-12(10-13)19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGJOYDNGGCHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and 3-(trifluoromethyl)aniline in an inert solvent like dichloromethane under controlled temperature conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The presence of chlorophenyl and trifluoromethyl groups allows for nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions can replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted products.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
-
Starting Materials :
- 2-Chlorobenzylamine
- Dimethylamine
- 3-Trifluoromethylacetophenone
-
Synthetic Route :
- The compound is synthesized through nucleophilic substitutions and coupling reactions to form the final product.
Scientific Research Applications
This compound has shown promise in various research areas:
- Medicinal Chemistry : The unique structure allows for interactions with biological targets, making it a candidate for drug development.
- Pharmacological Studies : Investigations into its effects on specific receptors can provide insights into its therapeutic potential.
Case Studies
-
Analgesic Activity Assessment :
- A study evaluated the analgesic effects of similar compounds in a carrageenan-induced paw edema model. Results indicated significant pain relief, suggesting that modifications in this compound could enhance analgesic properties.
-
Pharmacokinetic Profile :
- Research indicates that compounds with trifluoromethyl groups often exhibit prolonged half-lives and enhanced bioavailability. This suggests that N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide may benefit from similar pharmacokinetic characteristics.
The biological activity of this compound is attributed to its ability to interact with specific receptors involved in various physiological processes:
- Anti-inflammatory Properties : Potential inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
- CNS Modulation : Similar compounds have been shown to modulate central nervous system pathways, indicating potential for neurological applications.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential COX inhibition |
| Analgesic | Pain relief via CNS modulation |
| Pharmacokinetics | Prolonged half-life and enhanced bioavailability |
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups like dimethylamino and trifluoromethyl can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Compound A : N-(3-Chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()
- Key differences: Replaces the trifluoromethylphenyl group with a 3-chloro-4-fluorophenyl moiety and introduces a 1-methylindole substituent on the dimethylaminoethyl chain.
- Implications : The indole group may enhance DNA intercalation due to its planar aromatic structure, while the chloro-fluorophenyl group provides moderate electron withdrawal. However, the absence of a trifluoromethyl group could reduce metabolic stability compared to the target compound .
Compound B : 5-(Dimethylaminoethylamino)-substituted benzo[de]isoquinoline-1,3-dione derivatives ()
- Key differences: Features a rigid polycyclic aromatic core instead of ethanediamide, with dimethylaminoethylamino side chains.
- Activity : Exhibits potent antitumor activity (IC₅₀ = 0.23–0.71 μM against P388D1 and HeLa cells), attributed to enhanced DNA binding via the planar aromatic system and tertiary amine side chains. The target compound’s ethanediamide backbone may offer conformational flexibility but lacks the polycyclic DNA-intercalating scaffold .
Role of Trifluoromethyl vs. Halogen Substituents
Compound C : N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide ()
- Key similarity : Contains a 3-(trifluoromethyl)phenyl group.
- Implications : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability. In the target compound, this group likely augments target affinity compared to simpler halogenated analogs (e.g., chloro or fluoro) .
Compound D : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
- Key differences : Acetamide backbone with chloro and methoxymethyl substituents.
- Highlights how ethanediamide derivatives, despite structural overlap (amide bonds, chloro groups), diverge in biological targets due to electronic and steric differences .
Intermediate Synergy : 2-(Dimethylamino)ethyl chloride hydrochloride ()
- Role: A common intermediate for introducing the dimethylaminoethyl moiety in both the target compound and analogs (e.g., Compound A). Its use ensures consistent stereochemical outcomes in synthesis .
Structural and Functional Comparison Table
Biological Activity
The compound N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide , often referred to as a derivative of phenylacetamide, has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 400.81 g/mol
- CAS Number : Not specifically listed in the provided sources.
Structural Features
The compound features:
- A chlorophenyl group, which may influence its interaction with biological targets.
- A trifluoromethyl group that can enhance lipophilicity and potentially alter pharmacokinetics.
- An ethanediamide backbone that is common in many bioactive compounds.
Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Certain analogs have demonstrated activity against bacterial strains, likely through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Case Studies and Research Findings
-
Antitumor Activity :
- A study investigated the cytotoxic effects of phenylacetamide derivatives on human cancer cell lines. Results indicated that compounds with a chlorophenyl moiety exhibited significant inhibition of cell proliferation, with IC values in the low micromolar range. The proposed mechanism involved the induction of apoptosis via caspase activation and mitochondrial dysfunction .
-
Antimicrobial Efficacy :
- In vitro assays showed that related compounds demonstrated broad-spectrum antimicrobial activity. For instance, one study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial cell wall synthesis .
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Human cancer cell lines | Low micromolar range | Induction of apoptosis via mitochondrial pathways |
| Antimicrobial | Staphylococcus aureus, E. coli | 32 | Disruption of cell wall synthesis |
| Neuropharmacological | Serotonin/Dopamine receptors | Not specified | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
